H-DL-TYR(ME)-OH

Übersicht

Beschreibung

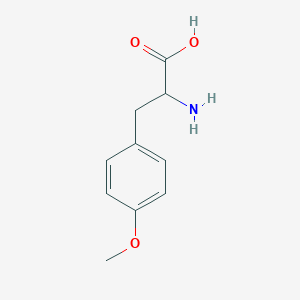

H-DL-TYR(ME)-OH, also known as O-Methyl-L-tyrosine, is an amino acid derivative with the chemical formula C10H13NO3. It is a white crystalline solid that is soluble in water and common organic solvents. This compound is primarily used in pharmaceutical research and the synthesis of other amino acid-related compounds .

Vorbereitungsmethoden

The preparation of H-DL-TYR(ME)-OH can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product, which is then reacted with sodium thiomelate to yield the final product . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications.

Analyse Chemischer Reaktionen

H-DL-TYR(ME)-OH undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Common reducing agents like sodium borohydride can be used to reduce this compound, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

H-DL-TYR(ME)-OH serves as a substrate for various enzymatic reactions, particularly in studies involving neurotransmitter synthesis. It is a precursor for the synthesis of catecholamines, which are critical neurotransmitters in the brain. The compound is utilized in research focusing on:

- Tyrosine Hydroxylase Activity : Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis, converting tyrosine to DOPA (dihydroxyphenylalanine). This compound enhances the understanding of this enzyme's regulation and function in neurotransmitter production .

- Neuropharmacology : The compound's role in modulating dopamine levels has been explored in relation to various neurological disorders, including Parkinson's disease and schizophrenia. Studies have shown that alterations in tyrosine metabolism can influence dopamine synthesis and release, making this compound a valuable tool for investigating these pathways .

Pharmaceutical Applications

This compound is also investigated for its potential therapeutic applications:

- Antidepressant Development : Research indicates that compounds affecting catecholamine levels can have antidepressant effects. This compound has been studied for its ability to influence mood-regulating neurotransmitters, contributing to the development of new antidepressants .

- Cardiovascular Research : The compound has been linked to studies on cardiovascular health, particularly through its interaction with receptors involved in blood pressure regulation. Its structural properties allow it to mimic certain peptides that regulate cardiovascular functions.

Synthesis and Stability Studies

The synthesis of this compound often involves solid-phase peptide synthesis techniques, which allow for precise control over the compound's structure and purity. Stability studies are crucial for understanding how modifications to the compound affect its biological activity:

- Stability in Biological Systems : Investigations into the stability of this compound under physiological conditions reveal insights into its potential efficacy as a therapeutic agent. Modifications such as methylation can enhance stability and bioavailability, making it a better candidate for drug formulation .

Case Study 1: Neuropharmacological Effects

A study investigating the effects of this compound on dopamine levels demonstrated that administration of this compound increased dopamine synthesis in neuronal cultures. This finding supports its potential use in developing treatments for disorders characterized by dopamine deficiency.

Case Study 2: Cardiovascular Regulation

Research exploring the interactions between this compound and angiotensin receptors revealed that this compound could modulate blood pressure responses in animal models. This suggests its utility in cardiovascular pharmacology.

Wirkmechanismus

The mechanism of action of H-DL-TYR(ME)-OH involves its interaction with specific enzymes and proteins. For instance, it can inhibit tyrosine hydroxylase, an enzyme crucial for the synthesis of catecholamines. This inhibition affects the production of neurotransmitters like dopamine, norepinephrine, and epinephrine . The molecular targets and pathways involved in its action are primarily related to the biosynthesis of these neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

H-DL-TYR(ME)-OH can be compared with other similar compounds such as:

Metyrosine: Both compounds inhibit tyrosine hydroxylase, but this compound is more specific in its action.

3-Hydroxy-5-Methyl-H-DL-TYR(ME)-OH: This compound is a precursor in the biosynthesis of saframycin and safracin, antibiotics with anti-tumor activity.

Safracin: Another related compound with potent anti-bacterial and anti-tumor activities.

This compound stands out due to its specific applications in pharmaceutical research and its role in the synthesis of other biologically active compounds.

Biologische Aktivität

H-DL-TYR(ME)-OH, also known as O-Methyltyrosine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in various biochemical processes, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is primarily recognized for its involvement in the biosynthesis pathways of several important compounds. Notably, it plays a role in the marformycin biosynthesis pathway, which is crucial for the production of certain antibiotics. The compound's biochemical properties include:

- Enzyme Interaction : this compound acts as an inhibitor of tyrosine hydroxylase, an enzyme essential for catecholamine synthesis (dopamine, norepinephrine, and epinephrine) .

- Cellular Effects : It has been shown to influence protein-protein interactions and cellular signaling pathways, making it a valuable tool in studying cellular processes .

The primary mechanism of action for this compound involves its inhibition of tyrosine hydroxylase. This inhibition leads to decreased levels of catecholamines, which can have significant physiological effects, including alterations in mood and behavior due to changes in neurotransmitter availability.

Table 1: Comparison of this compound and Related Compounds

| Compound | Mechanism of Action | Specificity | Applications |

|---|---|---|---|

| This compound | Inhibits tyrosine hydroxylase | Moderate | Drug development, biochemical research |

| Metyrosine | Inhibits tyrosine hydroxylase | High | Treatment of pheochromocytoma |

| 3-Hydroxy-5-Methyl-H-DL-TYR(ME)-OH | Precursor in biosynthesis | Low | Antibiotic production |

3. Applications in Scientific Research

This compound has extensive applications across various fields:

- Chemistry : Used as a reagent in chemical synthesis processes.

- Biology : Employed in studies related to protein synthesis and enzyme interactions.

- Medicine : Valuable in drug development studies to evaluate pharmacokinetics and pharmacodynamics .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- A study demonstrated that O-Methyltyrosine could modulate neurotransmitter levels in animal models, suggesting its potential use in treating mood disorders .

- Research on peptide synthesis has shown that incorporating this compound into peptide chains can enhance their stability and bioactivity, making it useful for developing new therapeutic agents .

5. Conclusion

This compound is a compound with significant biological activity, particularly due to its role as an inhibitor of tyrosine hydroxylase. Its applications span from fundamental biochemical research to potential therapeutic uses in medicine. As research continues to explore its mechanisms and effects, this compound may play an increasingly important role in both academic and clinical settings.

Eigenschaften

IUPAC Name |

2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873658 | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-29-2, 3308-72-3, 6230-11-1 | |

| Record name | O-Methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYL-DL-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.